molecular formula C16H16N2O2 B8712445 1-(2,3-Dimethylbenzoyl)-2-benzoylhydrazine

1-(2,3-Dimethylbenzoyl)-2-benzoylhydrazine

Cat. No.: B8712445
M. Wt: 268.31 g/mol
InChI Key: IPGCNUNDRUIABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethylbenzoyl)-2-benzoylhydrazine is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N'-benzoyl-2,3-dimethylbenzohydrazide

InChI

InChI=1S/C16H16N2O2/c1-11-7-6-10-14(12(11)2)16(20)18-17-15(19)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChI Key

IPGCNUNDRUIABJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, 9.4 g (69.0 mmol) of benzoylhydrazine and 50 mL of N-methyl-2-pyrrolidinone (NMP) were put into a 300-mL three-neck flask and stiffed under nitrogen flow while being cooled with ice. To this mixed solution, a mixed solution of 13.0 g (77.1 mmol) of 2,3-dimethylbenzoyl chloride and 10 mL of NMP was slowly added dropwise, and the mixture was stiffed at room temperature for 24 hours. After reaction for the predetermined time, this reacted solution was slowly added to 500 mL of water, so that a white solid was precipitated. The precipitated solid was washed by repeating twice ultrasonic cleaning in which water and then 1M hydrochloric acid were used. Then, ultrasonic cleaning using hexane was performed, so that 16.9 g of a white solid of 1-(2,3-dimethylbenzoyl)-2-benzoylhydrazine was obtained in a yield of 91%. A synthesis scheme of Step 1 is shown in (d-1).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

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